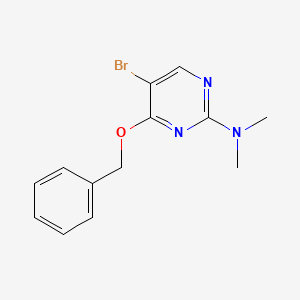

2-Bromo-4-morpholin-4-ylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-morpholin-4-ylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve bromobenzaldehydes and morpholine derivatives. These studies provide insights into the chemical behavior and synthetic applications of brominated benzaldehydes and morpholine-containing compounds, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-4-morpholin-4-ylbenzaldehyde .

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-morpholin-4-ylbenzaldehyde often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehyde has been used in carbonylative cyclization with primary amines under carbon monoxide pressure to yield isoindolin-1-ones . Similarly, 2-bromoanilines have been carbonylated with 2-formylbenzoic acid to synthesize functionalized isoindolinones . These methods suggest that palladium-catalyzed reactions could be a viable pathway for synthesizing 2-Bromo-4-morpholin-4-ylbenzaldehyde by introducing a morpholine moiety into the reaction scheme.

Molecular Structure Analysis

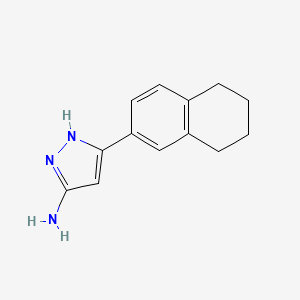

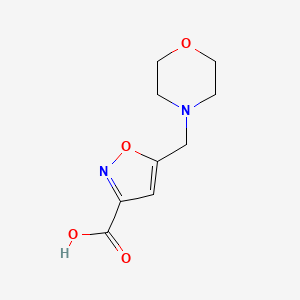

The molecular structure of related compounds shows that the morpholine ring often adopts a chair conformation, as seen in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol . This information can be used to predict the conformational preferences of the morpholine ring in 2-Bromo-4-morpholin-4-ylbenzaldehyde, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving bromobenzaldehydes and morpholine derivatives are diverse. For example, a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenones . Additionally, the reaction of in situ generated, lithiated α-morpholinobenzyl alkoxides with nitrobenzene has been used to convert bromobenzaldehydes to hydroxybenzaldehydes . These reactions demonstrate the potential for 2-Bromo-4-morpholin-4-ylbenzaldehyde to participate in various organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-morpholin-4-ylbenzaldehyde are not directly reported, the properties of similar compounds can provide some insights. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a related brominated compound suggests that 2-Bromo-4-morpholin-4-ylbenzaldehyde may also be amenable to cyclization reactions and could exhibit properties typical of brominated aromatic aldehydes and morpholine derivatives, such as moderate polarity and reactivity towards nucleophiles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

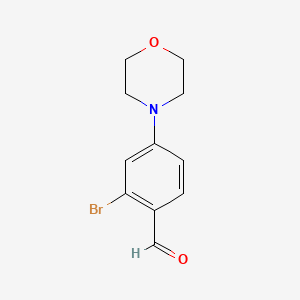

- The compound has been utilized in the synthesis of various chemical structures. For instance, it was involved in the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating its versatility in chemical reactions (Zhao, 2012).

- It has been studied in reactions with morpholine, under different conditions, highlighting its reactivity and potential for forming diverse chemical structures (Sivasubramaniam & Tay, 1970).

Photophysics and Biomolecular Binding Properties

- Research involving derivatives of this compound has shown significant interactions with ct-DNA, indicating potential in biomolecular binding and photophysical applications (Bonacorso et al., 2018).

Catalysis and Synthesis

- It has been used in the synthesis of morpholine derivatives, contributing to the development of new chemical entities and showing its role in catalytic processes (D’hooghe et al., 2006).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures, offering insights into their molecular conformations and interactions (Khrustalev et al., 1998).

Biocidal and Biological Activities

- Some derivatives have shown antimicrobial activities, making them potential candidates for biocidal applications (Nimavat et al., 2004).

- In the context of biological activity, derivatives of this compound have been evaluated for their cytotoxic, genotoxic, and antiprotease effects (Jantová et al., 2001).

Eigenschaften

IUPAC Name |

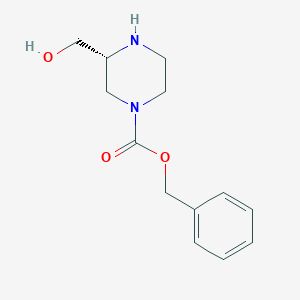

2-bromo-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUXWMBHPQEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428096 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-morpholin-4-ylbenzaldehyde | |

CAS RN |

883522-52-9 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)